2-Chloro-n-isobutylacetamide
Overview
Description
“2-Chloro-n-isobutylacetamide” is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 .
Synthesis Analysis
The synthesis of “2-Chloro-n-isobutylacetamide” and similar compounds has been studied in the context of their antimicrobial potential . The study confirmed that the biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring . The compounds bearing the halogenated p-substituted phenyl ring were among the most active .
Molecular Structure Analysis
The molecular structure of “2-Chloro-n-isobutylacetamide” consists of a chlorine atom (Cl), an isobutyl group (C4H9), an acetamide group (CH3CONH2), and a nitrogen atom (N) .
Physical And Chemical Properties Analysis
“2-Chloro-n-isobutylacetamide” is a solid at room temperature . It has a molecular weight of 149.62 . The InChI key for this compound is VMVLMEWLHDHBNZ-UHFFFAOYSA-N .
Scientific Research Applications
Herbicide Research
- In Vitro Protein Synthesis Inhibition by Chloracetamides : The effects of chloracetamides, including compounds like 2-chloro-n-isobutylacetamide, have been studied in both in vivo and in vitro systems. Research indicates that these compounds inhibit protein synthesis in plants, affecting their growth. This property is utilized in herbicides for agricultural purposes. However, the inhibition does not occur during the translation of mRNA into protein in a cell-free system [(
Herbicide Research
- In Vitro Protein Synthesis Inhibition by Chloracetamides : The effects of chloracetamides on protein synthesis were studied both in vivo and in vitro. Four chloracetamide herbicides, including 2-chloro-n-isobutylacetamide, were tested for inhibition of protein incorporation into oat seedlings. The study found that these chloracetamides inhibited protein synthesis in vivo but not in the cell-free in vitro system. This suggests a specific action mechanism of chloracetamides as herbicides (Deal, Reeves, Larkins, & Hess, 1980).
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVLMEWLHDHBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278574 | |
Record name | 2-chloro-n-isobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-isobutylacetamide | |
CAS RN |
32461-83-9 | |
Record name | 32461-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n-isobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-isobutylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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